molecular formula C12H11ClN2OS B14199507 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine CAS No. 837396-32-4

3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine

Cat. No.: B14199507
CAS No.: 837396-32-4
M. Wt: 266.75 g/mol
InChI Key: RRRUMKDAHTZIJF-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the third position and a 4-(ethanesulfinyl)phenyl group at the sixth position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: 3-Chloro-6-[4-(ethanesulfonyl)phenyl]pyridazine.

    Reduction: 3-Hydro-6-[4-(ethanesulfinyl)phenyl]pyridazine.

    Substitution: 3-Amino-6-[4-(ethanesulfinyl)phenyl]pyridazine, 3-Thio-6-[4-(ethanesulfinyl)phenyl]pyridazine.

Scientific Research Applications

3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanesulfinyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is unique due to the presence of both the chloro and ethanesulfinyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

837396-32-4

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

3-chloro-6-(4-ethylsulfinylphenyl)pyridazine

InChI

InChI=1S/C12H11ClN2OS/c1-2-17(16)10-5-3-9(4-6-10)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3

InChI Key

RRRUMKDAHTZIJF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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